3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR, and IR spectroscopy are used to determine the detailed 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with various reagents .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Techniques like mass spectrometry might be used to determine the compound’s molecular weight .Scientific Research Applications
Benzoxazine Chemistry and Monomer Synthesis
Benzoxazine monomers are synthesized through reactions involving compounds with functionalities similar to "3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride." For instance, the novel synthesis of benzoxazine monomers and oligomers involves intermediates such as 1,3,5-triphenylhexahydro-1,3,5-triazine reacting with bisphenol-A and formaldehyde. This process is crucial for creating bifunctional benzoxazine monomers, indicating the role of amine derivatives in the development of high-performance polymers (Brunovska, Liu, & Ishida, 1999).
Drug Activation Mechanism
In medicinal chemistry, understanding the mechanism of drug activation is vital. A study on benzoxaboroles, a class of compounds with potential for treating infectious diseases, reveals the importance of amine-containing molecules in drug activation. This research highlights the enzymatic pathways involving host and parasite metabolism, contributing to the activation of antimicrobial compounds, showcasing the potential application of amine derivatives in developing therapeutic agents (Zhang et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-phenylmethoxypropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDHTOYUAFZPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)COCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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